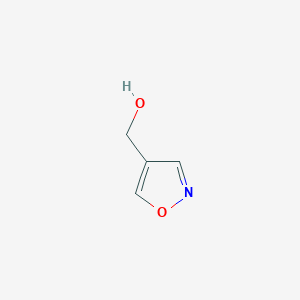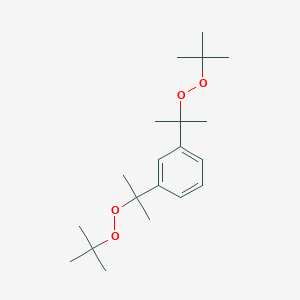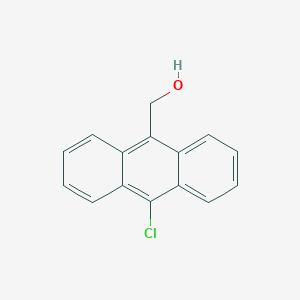
N-But-3-ynylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-But-3-ynylpyrimidin-2-amine is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for use in various applications.
Aplicaciones Científicas De Investigación
N-But-3-ynylpyrimidin-2-amine has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. It has been found to inhibit the activity of a specific enzyme, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making N-But-3-ynylpyrimidin-2-amine a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-But-3-ynylpyrimidin-2-amine involves the inhibition of a specific enzyme, known as dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, N-But-3-ynylpyrimidin-2-amine disrupts the synthesis of pyrimidine nucleotides, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-But-3-ynylpyrimidin-2-amine have been extensively studied. It has been found to be a potent inhibitor of DHODH, with an IC50 value in the low nanomolar range. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-But-3-ynylpyrimidin-2-amine in lab experiments is its potency and specificity. It is a highly potent inhibitor of DHODH, with minimal off-target effects. In addition, it has been shown to have minimal toxicity in normal cells, making it a safe candidate for in vitro and in vivo experiments. However, one of the limitations of using N-But-3-ynylpyrimidin-2-amine is its solubility. It is a poorly soluble compound, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-But-3-ynylpyrimidin-2-amine in scientific research. One direction is to further investigate its potential as a cancer treatment. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to explore its potential in other diseases, such as autoimmune disorders. DHODH has been implicated in the pathogenesis of several autoimmune diseases, and N-But-3-ynylpyrimidin-2-amine may have potential as a treatment for these conditions. Finally, there is potential for the development of new derivatives of N-But-3-ynylpyrimidin-2-amine with improved solubility and potency, which could further enhance its utility in scientific research.
Métodos De Síntesis
The synthesis of N-But-3-ynylpyrimidin-2-amine involves a multistep process that requires specific reagents and conditions. The process starts with the reaction of 3-butyn-1-ol with 2-chloropyrimidine in the presence of a strong base, such as potassium tert-butoxide. This reaction results in the formation of a pyrimidine derivative, which is then treated with an amine, such as methylamine or ethylamine, to yield N-But-3-ynylpyrimidin-2-amine.
Propiedades
Número CAS |
111097-54-2 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
N-but-3-ynylpyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-9-8-10-6-4-7-11-8/h1,4,6-7H,3,5H2,(H,9,10,11) |
Clave InChI |
UMUBOYDGTSBMDX-UHFFFAOYSA-N |
SMILES |
C#CCCNC1=NC=CC=N1 |
SMILES canónico |
C#CCCNC1=NC=CC=N1 |
Sinónimos |
2-Pyrimidinamine, N-3-butynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





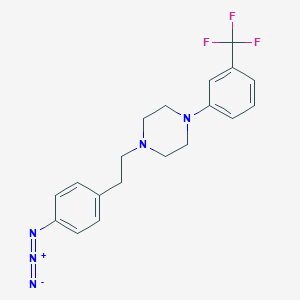

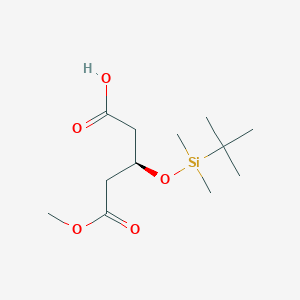
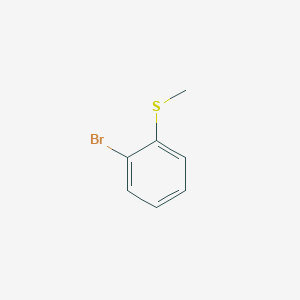
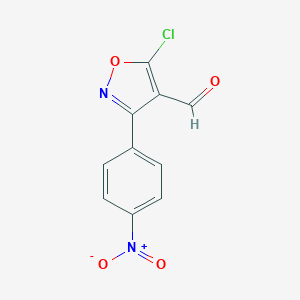
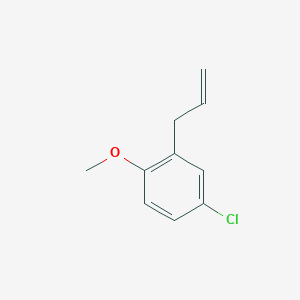

![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
